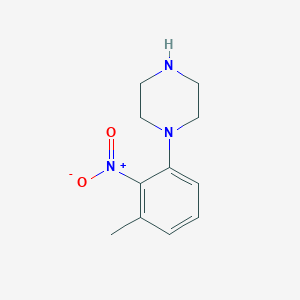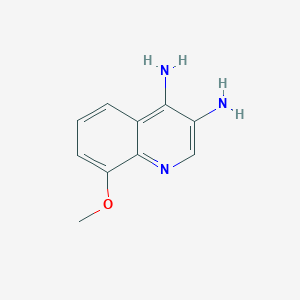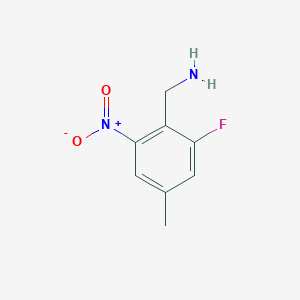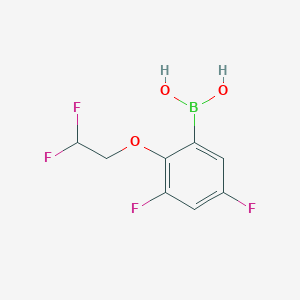
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is a boronic acid derivative characterized by the presence of difluoroethoxy and difluorobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid typically involves the reaction of 2,2-difluoroethanol with 3,5-difluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The difluoroethoxy and difluorobenzene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, boronate esters, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe.
Medicine: Research explores its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
- Ethyl bromodifluoroacetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is unique due to its combination of difluoroethoxy and difluorobenzene groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
936250-25-8 |
|---|---|
Molekularformel |
C8H7BF4O3 |
Molekulargewicht |
237.95 g/mol |
IUPAC-Name |
[2-(2,2-difluoroethoxy)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2,7,14-15H,3H2 |
InChI-Schlüssel |
VWDSCWROUYCJLL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OCC(F)F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
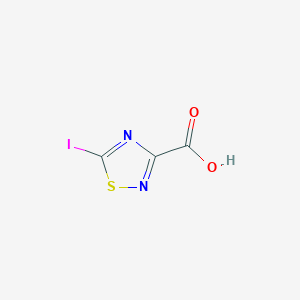

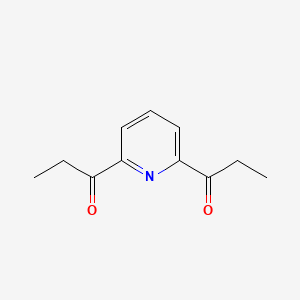
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)


![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)

![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
